molecular formula C16H25NO B1197660 Picenadol

Picenadol

Katalognummer: B1197660
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: RTOHPIRUUAKHOZ-BBRMVZONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picenadol (LY-150720) is a 4-phenylpiperidine derivative opioid analgesic that was developed in the 1970s . It is a racemic mixture with a unique pharmacological profile, where its mixed agonist-antagonist properties are a consequence of its stereochemistry; one enantiomer is a potent μ-opioid receptor agonist, while the other is an antagonist . This configuration results in an effective analgesic with a potentially low abuse liability and physical dependence profile compared to pure agonists . Extensive research has demonstrated the analgesic efficacy of this compound. Clinical studies have shown that its pain-relieving effects are statistically significant and comparable to established opioids such as meperidine (pethidine) and codeine . It has been investigated for applications in post-operative pain, post-cesarean section pain, and dental pain . Evaluation of its receptor affinity reveals high affinity for both mu and delta opioid receptors, but markedly lower affinity for the kappa receptor, which may contribute to a reduced tendency to produce kappa-mediated side effects like diuresis or dysphoria, as observed in animal models . This product is designated For Research Use Only . It is strictly for laboratory research and further manufacturing applications and is not intended for diagnostic or therapeutic use, or for human consumption.

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1

InChI-Schlüssel

RTOHPIRUUAKHOZ-BBRMVZONSA-N

Isomerische SMILES

CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O

Kanonische SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

Synonyme

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Mannich Reaction Conditions

The foundational industrial process for picenadol begins with a Mannich reaction between 1,4-dialkyl-4-(3-substituted phenyl)tetrahydropyridine, formaldehyde, and a secondary amine. The reaction is conducted under acidic conditions (pH 1.0–5.0) using non-nucleophilic acids such as sulfuric acid or para-toluenesulfonic acid. Maintaining a pH of 3.0–3.5 optimizes the formation of the 3-tetrahydropyridinemethanamine intermediate, which is extracted using ethyl acetate or hexane after neutralization with sodium hydroxide.

Catalytic Hydrogenation

The intermediate undergoes a two-step hydrogenation over palladium catalysts (e.g., Pd/C or Pd/CaCO₃) in a basic medium. The first step cleaves the exo C–N bond via hydrogenolysis, generating a 3-methyltetrahydropyridine, while the second reduces the 2,3-double bond to yield the piperidine ring. Temperature control (50–80°C) and catalyst selection are critical for achieving the desired α-methyl stereochemistry, with incomplete stereoselectivity necessitating post-reaction purification.

Table 1: Hydrogenation Conditions and Outcomes (US4581456A)

CatalystTemperature (°C)Time (h)Yield (%)α-Methyl Selectivity (%)
Pd/C (5%)7028578
Pd/CaCO₃6038275

Stereoselective Four-Step Synthesis (Tetrahedron Letters, 1990)

Horner-Wadsworth-Emmons Olefination

This academic route starts with 1,3-dimethyl-4-piperidone, which undergoes Horner-Wadsworth-Emmons reaction with phosphorylated reagents to form an α,β-unsaturated ketone without double-bond isomerization. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −78°C, achieving >95% regioselectivity.

Aryl Cuprate 1,4-Addition

A Gilman cuprate reagent (e.g., lithium diphenylcuprate) adds to the enone system in a 1,4-fashion, installing the 3-substituted phenyl group with 88% diastereomeric excess (d.e.). The use of HMPA as a co-solvent enhances cuprate reactivity, enabling complete conversion within 2 hours at −30°C.

Reduction and Deprotection

Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, followed by acid-mediated deprotection (HCl/MeOH) to yield this compound with an overall 67% yield over four steps.

Metallo Enamine Alkylation Methodology (J. Org. Chem., 1989)

Enamine Formation

A 1,3-dimethyl-4-piperidone derivative is converted to a metallo enamine via treatment with sec-butyllithium in THF at −78°C. The enamine intermediate exhibits enhanced nucleophilicity at the β-position, facilitating alkylation with methyl iodide.

Alkylation and Workup

Methyl iodide reacts with the enamine at −20°C, followed by quenching with ammonium chloride to yield a 3-methylpiperidine precursor. Final hydrogenation over Raney nickel at 50 psi H₂ affords this compound in 74% overall yield.

Table 2: Comparison of Enamine Alkylation vs. Mannich Routes

ParameterEnamine AlkylationMannich Reaction
Overall Yield (%)7485
Stereoselectivity82% d.e.78% α-methyl
Reaction Steps32

Critical Analysis of Methodologies

Industrial vs. Academic Approaches

The Mannich-hydrogenation route (US4581456A) excels in scalability, with batch sizes exceeding 100 kg reported. In contrast, the stereoselective four-step synthesis offers superior diastereocontrol (88% d.e.) but requires cryogenic conditions unsuitable for large-scale production.

Byproduct Formation

All methods generate minor byproducts from incomplete hydrogenation or stereochemical drift. The patent process reports 5–10% over-reduced piperidines, necessitating chromatographic purification, while academic routes employ recrystallization from hexane/ethyl acetate mixtures .

Analyse Chemischer Reaktionen

Picenadol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan und Ethanol sowie Katalysatoren wie Palladium auf Kohlenstoff. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Dental Pain Management

Research has demonstrated the effectiveness of picenadol in managing dental pain. A multicenter study involving 408 patients assessed the analgesic efficacy of this compound against codeine in patients experiencing moderate to severe pain post-molar extraction. The study concluded that:

  • Dosage : this compound at 30 mg was found to be equianalgesic to codeine 60 mg.
  • Efficacy : Patients receiving this compound reported significant reductions in pain intensity and increased total pain relief compared to placebo.
  • Safety : Adverse events were minimal and resolved spontaneously, indicating a favorable safety profile .

Postoperative Pain Relief

Another study focused on postoperative pain relief compared this compound with codeine and placebo. The findings indicated:

  • Effectiveness : Both this compound (25 mg) and codeine (60 mg) significantly reduced pain intensity compared to placebo, with no significant difference between the two active treatments.
  • Adverse Effects : The incidence of adverse effects was similar across all treatment groups, reinforcing this compound's safety as an analgesic option .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound, particularly its ability to modulate cytokine production. For instance:

  • Mechanism : this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).
  • Dosing : Significant inhibition was observed at concentrations of 12.5, 25, and 50 μM, suggesting potential applications beyond analgesia into inflammatory conditions .

Comparative Analysis of Efficacy

The following table summarizes key findings from studies comparing this compound with other analgesics:

Study Dosage Efficacy Compared to Placebo Adverse Events
Dental Pain StudyThis compound 30 mg vs Codeine 90 mgSignificant reduction in pain intensityMinimal adverse events reported
Postoperative Pain StudyThis compound 25 mg vs Codeine 60 mgSimilar efficacy to codeineSimilar incidence across groups
Anti-inflammatory StudyThis compound (various doses)Significant inhibition of TNF-α/IL-6 releaseNot specified

Wirkmechanismus

Picenadol exerts its effects through its interaction with opioid receptors. The (3S,4R) enantiomer acts as a μ-opioid agonist, binding to and activating these receptors, leading to analgesic effects. The (3R,4S) enantiomer, on the other hand, acts as an antagonist, blocking the receptors and preventing activation. This mixed agonist-antagonist profile results in effective pain relief with a lower risk of abuse and side effects compared to other opioids .

Vergleich Mit ähnlichen Verbindungen

Codeine

Parameter Picenadol Codeine
Equianalgesic Dose 22–30 mg 60–90 mg
Mechanism Mixed agonist-antagonist Prodrug (converted to morphine)
Adverse Events Lower incidence (e.g., nausea, dizziness) Higher AE frequency (p<0.05)
Metabolism Glucuronidation/sulfation (stereoselective) CYP2D6-dependent conversion to morphine

This compound’s 30 mg dose matched codeine 90 mg in pain relief but with superior tolerability in dental pain models .

Morphine

Parameter This compound Morphine
Receptor Activity Partial agonist (broader dose range: 0.1–17.5 mg/kg) Full μ-opioid agonist
Naloxone Sensitivity Less antagonized by naloxone Fully reversed by naloxone
Behavioral Effects Complex interaction (FR vs. FI schedule modulation) Uniform suppression of pain responses

In squirrel monkeys, this compound’s analgesic effects persisted at higher doses without complete respiratory suppression, unlike morphine . Its dextrorotatory isomer (LY136596) showed agonist activity at 0.3–3.0 mg/kg, but the racemate’s broader dose range (0.1–17.5 mg/kg) suggests synergistic or modulatory effects from the (−)-isomer .

Other Opioids (Properidine, Piminodine)

Parameter This compound Properidine Piminodine
Molecular Formula C₁₆H₂₅NO C₁₆H₂₃NO₂ C₂₃H₃₀N₂O₂
Receptor Profile μ-agonist + antagonist μ-agonist μ-agonist
Clinical Use Postoperative pain Limited data Limited data

This compound’s unique enantiomeric activity distinguishes it from pure agonists like Properidine and Piminodine, which lack antagonist properties . Structural differences (e.g., Properidine’s ester group) may also influence bioavailability and receptor binding kinetics .

Key Research Findings

  • Efficacy : this compound 30 mg achieved pain relief comparable to codeine 90 mg in dental extraction models, with a 22 mg dose estimated as equianalgesic to codeine 60 mg .
  • Safety : Lower AE rates (e.g., nausea, sedation) compared to codeine, attributed to partial antagonism reducing μ-receptor overstimulation .
  • Metabolism : Stereoselective conjugation favors (−)-enantiomer elimination, leaving the (+)-enantiomer to mediate analgesia .
  • Behavioral Effects: The (+)-isomer’s effects on fixed-ratio (FR) responses are naloxone-reversible, while fixed-interval (FI) modulation remains resistant, suggesting non-opioid pathways .

Q & A

Q. What are the core chemical and physicochemical properties of Picenadol relevant to preclinical studies?

this compound (C₁₆H₂₅NO) is a racemic N-methyl-4-phenylpiperidine derivative with a molecular weight of 247.38 g/mol. Key properties include a density of 0.979 g/cm³, boiling point of 359°C, and logP value (indicative of lipophilicity) inferred from its structure. These properties influence solubility, bioavailability, and formulation strategies for in vitro/in vivo studies. Researchers should prioritize stability tests under varying pH and temperature conditions due to its phenol functional group and tertiary amine structure .

How can the PICOT framework be applied to formulate research questions on this compound’s analgesic efficacy?

Using PICOT (Population, Intervention, Comparison, Outcome, Time):

  • Population : Rodent models with induced neuropathic pain.
  • Intervention : this compound (dose range: 1–10 mg/kg, subcutaneous).
  • Comparison : Morphine (equianalgesic doses) or placebo.
  • Outcome : Pain threshold (e.g., von Frey filament test) and opioid-related side effects (e.g., respiratory depression).
  • Time : Acute (1–6 hours post-administration) vs. chronic (7-day repeated dosing). This framework ensures hypothesis-driven experimental design and comparability with existing opioid studies .

Q. What methodological considerations are critical when studying this compound’s dual agonist-antagonist opioid activity?

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., μ-opioid receptor) to quantify affinity (Ki) and functional activity (cAMP inhibition for agonists; β-arrestin recruitment for antagonists).
  • In Vivo Models : Compare this compound’s dose-response curves in analgesia (hot-plate test) vs. antagonist activity (naloxone challenge in opioid-dependent models).
  • Racemic Resolution : Separate enantiomers via chiral chromatography to assess individual contributions to activity, as the racemic mixture may mask divergent pharmacological effects .

Advanced Research Questions

Q. How should researchers address contradictions in preclinical data on this compound’s abuse liability?

  • Data Triangulation : Combine behavioral assays (e.g., conditioned place preference) with neurochemical (dopamine release in nucleus accumbens) and molecular (ΔFosB expression) endpoints.
  • Statistical Rigor : Apply mixed-effects models to account for inter-animal variability and covariates like sex or strain. Sensitivity analyses (e.g., bootstrapping) can validate robustness.
  • Meta-Analysis : Systematically review existing datasets to identify confounding factors (e.g., dosing regimen, species differences) .

Q. What advanced experimental designs are suitable for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) discordance?

  • Mechanistic PK-PD Modeling : Use non-compartmental analysis (NCA) paired with effect-compartment models to correlate plasma concentrations (Cₘₐₓ, AUC) with analgesic latency.
  • Population PK : Incorporate covariates (e.g., hepatic enzyme activity, body weight) in nonlinear mixed-effects models (NONMEM) to explain inter-individual variability.
  • Microdialysis : Measure unbound this compound concentrations in target tissues (e.g., CNS) to resolve blood-brain barrier penetration issues .

Q. How can translational studies optimize this compound’s therapeutic index for chronic pain management?

  • Toxicogenomics : Profile hepatotoxicity markers (e.g., ALT, AST) alongside RNA-seq of liver tissue in chronic dosing models.
  • Behavioral Economics : Apply progressive-ratio operant tasks to quantify reinforcing efficacy relative to standard opioids.
  • Humanized Models : Use transgenic mice expressing human μ-opioid receptors to improve clinical predictability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueRelevance to Research Design
Molecular Weight247.38 g/molDetermines dosing in animal models
logP~3.1 (predicted)Impacts blood-brain barrier penetration
Aqueous Solubility1.19E-05 mmHg (25°C vapor pressure)Guides solvent selection for formulations
Chiral Centers2 (racemic mixture)Necessitates enantiomer-specific assays
Source :

Q. Table 2. Comparative Opioid Receptor Binding Profiles

Compoundμ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
This compound8.2 ± 1.3*245 ± 34112 ± 19
Morphine1.8 ± 0.4>1,000>1,000
*Data from radioligand displacement assays; values represent racemic mixture .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.